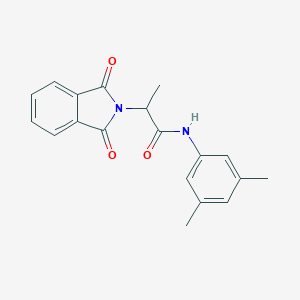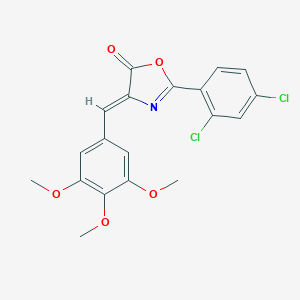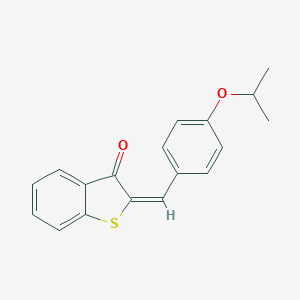![molecular formula C18H22N2O3S2 B415611 N,N-Diethyl-3-[(5Z)-5-[(4-Methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]propanamid CAS No. 303792-64-5](/img/structure/B415611.png)
N,N-Diethyl-3-[(5Z)-5-[(4-Methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insektenabwehrmittel
Die Verbindung ist wirksam gegen eine Vielzahl von Mücken, Fliegen, Flöhen und Zecken . Die Wirksamkeit des Schutzes hängt von Faktoren wie der Art der Formulierung, dem Anwendungsmuster, der körperlichen Aktivität des Benutzers, der Umgebung sowie der Art und dem Fütterungsverhalten der Insekten ab . Es bietet ein kostengünstiges und praktisches Mittel, um den Angriff von stechenden Insekten und, was noch wichtiger ist, die Übertragung von durch Vektoren übertragenen Krankheiten zu verhindern .
Pharmakokinetik und Sicherheit
Sowohl beim Menschen als auch bei Tieren sind Hautpenetration und Bioverteilung schnell und umfassend, und Stoffwechsel und Ausscheidung scheinen vollständig zu sein . Wie über 4 Jahrzehnte menschliche Erfahrung und strenge Tierversuche belegen, ist es im Allgemeinen sicher für die topische Anwendung, wenn es gemäß den Empfehlungen angewendet wird .
Lösungsmittel für die Synthese von metallorganischen Gerüsten
Metallorganische Gerüste (MOFs) werden im Allgemeinen in toxischen Formamidlösungsmitteln synthetisiert . Grünere Lösungsmittel würden die Produktionsbarrieren senken und Anwendungen wie die Medikamentenverabreichung erleichtern . Diese Verbindung, das am häufigsten verwendete Insektenabwehrmittel, erfüllt diese Rolle .
Phasenlenkfähigkeit
Die Verbindung wirkt als Lösungsmittel für die Synthese von metallorganischen Gerüsten mit phasenlenkenden Eigenschaften . Das bedeutet, dass es die Bildung von MOFs in bestimmte Strukturen lenken kann, was für ihre Funktion entscheidend ist
Wirkmechanismus
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase by inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine . This interaction results in a decrease in the production of melanin.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.
Result of Action
The result of the compound’s action is a decrease in the production of melanin . This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODCCFMEIWFRE-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415528.png)
![ethyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B415531.png)
![Ethyl 7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415532.png)


![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-(2,4-dimethoxy-phenyl)-acetamide](/img/structure/B415538.png)
![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)

![2-(4-Butoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415544.png)
![N-(2-furylmethyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415545.png)
![2-(4-Isobutoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415546.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)

